[(2,4-Dimethylphenyl)methyl](3-methylbutan-2-yl)amine
Description
(2,4-Dimethylphenyl)methylamine is a secondary amine featuring a branched 3-methylbutan-2-yl group attached to a benzyl moiety substituted with methyl groups at the 2- and 4-positions of the phenyl ring. The 2,4-dimethylphenyl group is a common pharmacophore in bioactive molecules, as seen in compounds like Amitraz (a miticide and insecticide) , indicating possible pesticidal or therapeutic relevance. The 3-methylbutan-2-yl group introduces steric bulk, which may influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)13(5)15-9-14-7-6-11(3)8-12(14)4/h6-8,10,13,15H,9H2,1-5H3 |
InChI Key |
RSGYUNRHFXZAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzyl chloride with 3-methyl-2-butanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(2,4-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of (2,4-Dimethylphenyl)methylamine vary primarily in substituents on the phenyl ring or the amine group. Below is a comparative analysis based on molecular features, physicochemical properties, and substituent effects:
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents on Phenyl | Amine Group | Key Structural Differences |
|---|---|---|---|---|---|
| (2,4-Dimethylphenyl)methylamine | C₁₄H₂₁N | 203.33 | 2,4-dimethyl | 3-methylbutan-2-yl | Electron-donating methyl groups enhance aromatic stability and lipophilicity. |
| (2,4-Dichlorophenyl)methylamine | C₁₂H₁₇Cl₂N | 246.18 | 2,4-dichloro | 3-methylbutan-2-yl | Chlorine (electron-withdrawing) reduces basicity of the amine and increases polarity. |
| (3-Bromophenyl)methylamine | C₁₂H₁₆BrN | 256.18 | 3-bromo | 3-methylbutan-2-yl | Bromine increases molecular weight and steric hindrance; may alter metabolic stability. |
| (3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine | C₁₃H₂₁N | 191.32 | 4-methyl | 3-methylbutan-2-yl | Single methyl substituent reduces steric demand compared to 2,4-dimethyl analogs. |
| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | 4-fluoro and phenyl | 2-methylbutan-2-yl | Fluorine enhances electronegativity; bifunctional aromatic system modifies binding interactions. |
Substituent Effects on Properties
- Methyl groups are less polar than halogens, reducing solubility in aqueous media .
- Electron-Withdrawing Groups (e.g., Cl, Br) : Chlorine and bromine lower the amine’s basicity (pKa) by destabilizing the protonated form. This may reduce interactions with biological targets reliant on ionic bonding .
- Steric Effects : The 3-methylbutan-2-yl group introduces steric hindrance, which could limit metabolic oxidation at the amine center, improving pharmacokinetic stability .
Biological Activity
(2,4-Dimethylphenyl)methylamine is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, belonging to the class of amines, features a unique structure that allows it to interact with various biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for (2,4-Dimethylphenyl)methylamine is , with a molecular weight of approximately 205.34 g/mol. The compound's structure includes a 2,4-dimethylphenyl group and a 3-methylbutan-2-yl group attached to the nitrogen atom. This arrangement contributes to its distinct chemical properties and biological activities.
Research indicates that (2,4-Dimethylphenyl)methylamine interacts with various enzymes and receptors, potentially acting as both an agonist and antagonist. These interactions can modulate numerous biochemical pathways, leading to diverse biological effects. The exact mechanisms remain under investigation, but preliminary studies suggest significant engagement with neurotransmitter systems and metabolic pathways .
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds, which may provide insights into the activity of (2,4-Dimethylphenyl)methylamine. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. A notable example is a compound with structural similarities that exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells . Such findings suggest that (2,4-Dimethylphenyl)methylamine could possess comparable potency.
Enzyme Interaction
The compound is believed to interact with various enzymes critical for metabolic processes. Its ability to modulate enzyme activity opens avenues for potential therapeutic applications in metabolic disorders and other diseases influenced by enzyme regulation .
Comparative Studies
To better understand the unique properties of (2,4-Dimethylphenyl)methylamine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| [(3,4-Dimethylphenyl)methyl]amine | C14H23N | 0.3 | Anticancer activity |
| [(2,3-Dimethylphenyl)methyl]amine | C14H23N | 7.5 | Anticancer activity |
| [(2,4-Dimethylphenyl)(phenyl)methyl]amine | C15H21N | TBD | Potential enzyme modulation |
The table illustrates the varying potency among similar compounds, emphasizing the potential efficacy of (2,4-Dimethylphenyl)methylamine in therapeutic contexts.
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
- Anticancer Studies : A study exploring a compound structurally similar to (2,4-Dimethylphenyl)methylamine demonstrated significant cytotoxicity in multiple cancer cell lines. The compound exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells and showed enhanced potency compared to earlier analogs .
- Enzyme Modulation : Another study investigated the interaction of a related amine with key metabolic enzymes. Results indicated that the compound could inhibit enzyme activity at specific concentrations, suggesting its potential use in metabolic disease management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
